(R)-6-Hydroxy-DPAT hydrobromide is a chiral compound that plays a significant role in pharmacological research, particularly concerning its interactions with serotonin receptors. This compound is recognized for its potential therapeutic applications, especially in the context of neurological disorders linked to serotonin dysfunction. The hydrobromide salt form enhances its solubility and stability, making it suitable for laboratory use.
(R)-6-Hydroxy-DPAT hydrobromide is classified as a selective agonist for the serotonin 5-HT1A receptor. Its structural configuration includes a hydroxyl group at the 6-position of the dihydroquinoline framework, which is crucial for its biological activity. The compound is synthesized from precursors such as buspirone, which is commonly used in the synthesis of various hydroxy derivatives.
The synthesis of (R)-6-Hydroxy-DPAT hydrobromide typically involves several steps:
(R)-6-Hydroxy-DPAT hydrobromide has a molecular formula of and a molecular weight of approximately 328.29 g/mol. The structural representation includes:
The InChI Key for (R)-6-Hydroxy-DPAT hydrobromide is BATPBOZTBNNDLN-PFEQFJNWSA-N
, allowing for easy identification in chemical databases.
(R)-6-Hydroxy-DPAT hydrobromide participates in various chemical reactions primarily related to its interactions with biological receptors:
The mechanism of action for (R)-6-Hydroxy-DPAT hydrobromide primarily involves:
(R)-6-Hydroxy-DPAT hydrobromide exhibits several notable physical and chemical properties:
(R)-6-Hydroxy-DPAT hydrobromide has several applications in scientific research:
(R)-6-Hydroxy-DPAT hydrobromide is a synthetic dopamine receptor agonist structurally derived from the aminotetralin class. Its core scaffold features a tetralin ring system with a dipropylaminoethyl chain and a hydroxyl group at the 6-position, conferring stereoselective interactions with dopamine receptor subtypes. The (R)-enantiomer demonstrates superior binding affinity and functional activity compared to its (S)-counterpart, attributed to optimal spatial orientation for receptor engagement [5] [8].
(R)-6-Hydroxy-DPAT exhibits pronounced selectivity for D3 receptors over D2 receptors, a characteristic shared with its structural analog 7-OH-DPAT. Radioligand displacement studies reveal a 10-30 fold higher binding affinity (Ki) for human D3 receptors (low nM range) compared to D2 receptors [2] [5] [8]. This selectivity profile stems from key interactions within the orthosteric binding pocket:
Functionally, (R)-6-Hydroxy-DPAT acts as a high-efficacy agonist at D3 receptors. In cell lines expressing recombinant human D3 receptors (e.g., CHO or HEK293), it potently inhibits forskolin-stimulated cAMP accumulation (EC50 typically <10 nM) and stimulates G protein-coupled inwardly rectifying potassium (GIRK) channel currents. Its efficacy at D2 receptors is significantly lower (EC50 often >100 nM), particularly at postsynaptic isoforms [2] [5].
Table 1: Comparative Receptor Affinity and Functional Activity of (R)-6-Hydroxy-DPAT
Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (cAMP Inhibition EC₅₀, nM) | Relative Efficacy (vs. Dopamine) |
---|---|---|---|
Dopamine D3 | 0.5 - 5.0 | 2 - 10 | Full Agonist (90-100%) |
Dopamine D2L | 20 - 100 | 50 - 200 | Partial Agonist (40-60%) |
Dopamine D2S | 15 - 80 | 40 - 150 | Partial Agonist (50-70%) |
Dopamine D4 | >1000 | >1000 (Weak or No Effect) | Inactive |
(R)-6-Hydroxy-DPAT displays biased agonism at D2 and D3 receptors. It preferentially activates Gi/o protein-dependent signaling pathways over β-arrestin recruitment:
The functional consequences of this bias are significant:
(R)-6-Hydroxy-DPAT exerts differential effects on dopaminergic transmission based on receptor location:
Consequently, it inhibits dopamine synthesis (reduces tyrosine hydroxylase activity) and reduces dopamine release in terminal regions like the striatum (caudate-putamen, nucleus accumbens) and prefrontal cortex. This is evidenced by microdialysis studies showing decreased extracellular dopamine levels [2] [5].
Postsynaptic Receptor Activation (Limited Effect):
While designed as a dopaminergic ligand, (R)-6-Hydroxy-DPAT exhibits measurable, though generally low affinity for specific serotonergic receptors:
This contrasts sharply with its positional isomer, (R)-(+)-8-Hydroxy-DPAT (8-OH-DPAT), which is a highly potent and selective 5-HT1A agonist (Ki ~1-2 nM) with minimal dopaminergic activity [1] [4] [9].
5-HT7 Receptors:
No significant functional agonist or antagonist activity has been reported at physiologically relevant concentrations.
Other Serotonergic Receptors (5-HT2A, 5-HT2C, 5-HT3, 5-HT6):
Table 2: Serotonergic Receptor Affinity Profile of (R)-6-Hydroxy-DPAT vs. Related Compounds
Receptor | (R)-6-Hydroxy-DPAT Affinity (Ki) | (R)-(+)-8-Hydroxy-DPAT Affinity (Ki) | Key Functional Consequence for (R)-6-Hydroxy-DPAT |
---|---|---|---|
5-HT1A | 1 - 10 µM (Low) | 0.5 - 2 nM (Very High) | Negligible activity at therapeutic doses; High D3/5-HT1A selectivity |
5-HT7 | >1 µM (Very Low) | ~200 - 500 nM (Moderate)* | No significant activity |
5-HT2A | >10 µM (Negligible) | >10 µM (Negligible) | No significant activity |
5-HT2C | >10 µM (Negligible) | >10 µM (Negligible) | No significant activity |
5-HT3 | >10 µM (Negligible) | >10 µM (Negligible) | No significant activity |
5-HT6 | >10 µM (Negligible) | >10 µM (Negligible) | No significant activity |
*Note: 8-OH-DPAT has moderate affinity for 5-HT7 but acts as a weak partial agonist [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7